2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide
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Overview
Description
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored due to its efficiency and the relatively mild reaction conditions required. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as piperidine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle but differ in their ring size and substitution patterns.
Benzothiazine derivatives: These compounds have an additional benzene ring fused to the thiazine ring, which can alter their chemical and biological properties.
Thiazine derivatives: Other thiazine derivatives may have different substituents on the ring, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2,3-dimethyl-2H-1,4-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXLYYKVEYENTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC=C(S1)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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